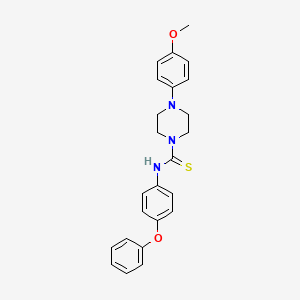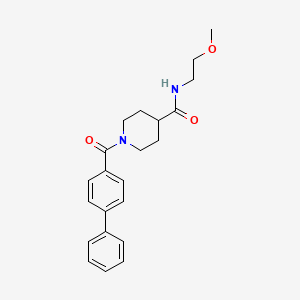
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Serotonin Receptor Antagonism
Research has explored analogues of serotonin antagonists, including compounds with piperazine structures, for their potential in modulating serotonergic neurotransmission. One study highlighted a compound with high affinity for 5-HT1A receptors and selectivity over alpha 1-adrenergic sites, suggesting a potential for treating disorders related to serotonin dysregulation without significant cardiovascular side effects (Raghupathi et al., 1991).
Radiolabeled Antagonists for Neuroimaging
Compounds related to 4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide have been developed as radiolabeled antagonists for positron emission tomography (PET) imaging of 5-HT1A receptors. This application is crucial for studying the serotonergic system in various psychiatric and neurological disorders, enabling the non-invasive visualization of receptor density and function in the brain (Plenevaux et al., 2000).
Nanoparticle Conjugation for Imaging
The conjugation of piperazine derivatives to nanoparticles for targeted optical imaging represents an innovative application. Such conjugates aim to achieve high specificity and sensitivity in imaging, facilitating the detection of biological targets at low concentrations. This approach has implications for both research and clinical diagnostics (Chaturvedi et al., 2018).
Antimicrobial Activity
Some piperazine derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents. Research into these compounds' mechanism of action and efficacy against various microorganisms could lead to novel treatments for infections resistant to current antibiotics (Bektaş et al., 2010).
Tubulin Polymerization Inhibition
Compounds with structures related to this compound have been investigated for their ability to inhibit tubulin polymerization, a crucial process in cell division. This research has implications for cancer therapy, as inhibiting tubulin polymerization can halt tumor growth by preventing cancer cell proliferation (Prinz et al., 2017).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-28-21-13-9-20(10-14-21)26-15-17-27(18-16-26)24(30)25-19-7-11-23(12-8-19)29-22-5-3-2-4-6-22/h2-14H,15-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPAVARBLOXXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4065745.png)
![4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4065761.png)
![N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065770.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4065778.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4065790.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4065798.png)
![4-biphenylyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4065800.png)
![methyl 5-cyano-4-(4-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4065803.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)
![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4065812.png)
![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)
![2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole](/img/structure/B4065825.png)
![2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4065830.png)
